4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate
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Overview
Description
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is a complex organic compound with the molecular formula C26H22N2O5 and a molecular weight of 442.4633 g/mol This compound is characterized by its intricate structure, which includes a cyclohexane ring, carboxamide group, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with phenyl isocyanate to form the carboxamide intermediate. This intermediate is then subjected to further reactions with phenylamine and other reagents to introduce the phenyl and carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe for investigating enzyme activities.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide derivatives: These compounds share the cyclohexane and carboxamide groups but differ in their substituents.
Phenylcarbamates: These compounds have similar phenyl and carbamate groups but lack the cyclohexane ring.
Benzamides: These compounds contain the benzamide group but differ in their overall structure.
Uniqueness
Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is unique due to its combination of cyclohexane, carboxamide, and multiple phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
10223-91-3 |
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Molecular Formula |
C26H22N2O5 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-[3,5-dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl] N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O5/c29-22-15-18(16-23(30)24(22)25(31)27-19-7-3-1-4-8-19)17-11-13-21(14-12-17)33-26(32)28-20-9-5-2-6-10-20/h1-14,18,24H,15-16H2,(H,27,31)(H,28,32) |
InChI Key |
FFPXAVPEJPSSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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